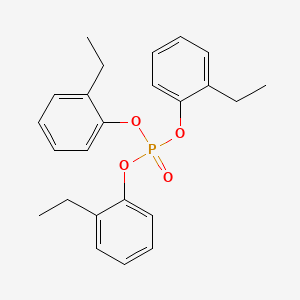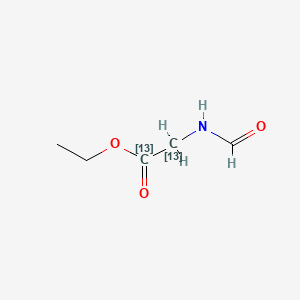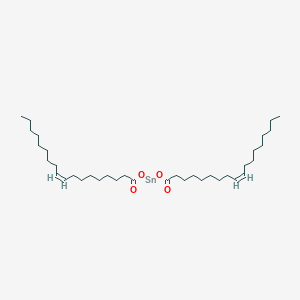
Tin (II) oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (II) oleate, also known as stannous oleate, is an organotin compound where tin is in the +2 oxidation state. This compound is formed by the reaction of tin with oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in catalysis, particularly in the production of silicones and polyurethanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin (II) oleate can be synthesized through the direct reaction of tin (II) chloride with oleic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound compound. The general reaction is as follows:
SnCl2+2C18H34O2→Sn(C18H33O2)2+2HCl
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin metal or tin oxides with oleic acid under controlled conditions. This process may involve the use of a promoter and an oxygen-containing gas to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin (IV) compounds.
Reduction: It can be reduced back to elemental tin under specific conditions.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Elemental tin or other reducing agents can be used to reduce this compound.
Substitution Reactions: Various ligands can be introduced to replace the oleate ligands under appropriate conditions.
Major Products:
Oxidation: Tin (IV) oleate or other tin (IV) compounds.
Reduction: Elemental tin.
Substitution: New organotin compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Tin (II) oleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in the production of silicones and polyurethanes.
Medicine: Utilized in the formulation of certain medical-grade silicones.
Industry: Acts as a lubricant additive to reduce friction and wear in machinery.
Wirkmechanismus
The mechanism by which tin (II) oleate exerts its effects is primarily through its role as a catalyst. The tin atom in this compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating reactions like polymerization and esterification. This coordination ability enhances the reactivity of the functional groups, leading to more efficient chemical processes .
Vergleich Mit ähnlichen Verbindungen
Tin (II) octoate: Another organotin compound used as a catalyst in similar applications.
Dioctyltin dilaurate: Used in the production of silicones and polyurethanes.
Dibutyltin dilaurate: Commonly used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness: Tin (II) oleate is unique due to its specific coordination chemistry with oleic acid, which imparts distinct properties such as solubility in non-aqueous solvents and specific catalytic activities. Its relatively low toxicity compared to other organotin compounds makes it suitable for medical applications .
Eigenschaften
Molekularformel |
C36H66O4Sn |
|---|---|
Molekulargewicht |
681.6 g/mol |
IUPAC-Name |
bis[[(Z)-octadec-9-enoyl]oxy]tin |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI-Schlüssel |
PXRFIHSUMBQIOK-CVBJKYQLSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn]OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


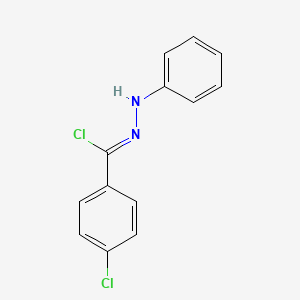
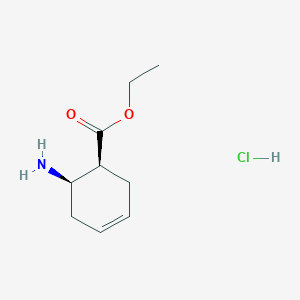


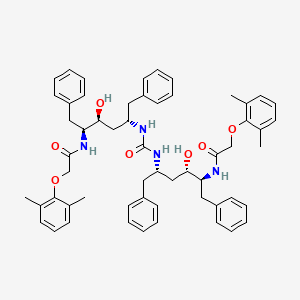
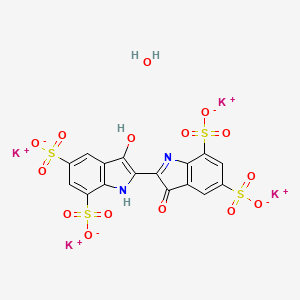
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
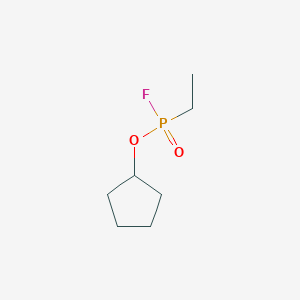
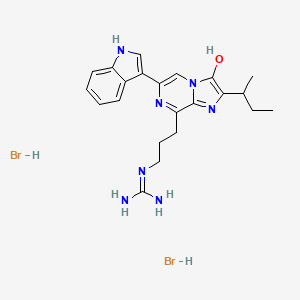
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
